molecular formula C20H18N2O5 B11614051 1-{[(4-Methoxyphenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL

1-{[(4-Methoxyphenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL

Cat. No.: B11614051
M. Wt: 366.4 g/mol
InChI Key: LFSUDMZRDLYGSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(4-Methoxyphenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL is a complex organic compound with a unique structure that includes a methoxyphenyl group, an imino group, a nitro group, and a tetrahydrodibenzo furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4-Methoxyphenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL typically involves multiple steps, including the formation of the imino group, the introduction of the nitro group, and the construction of the tetrahydrodibenzo furan ring. Common reagents used in these reactions include methoxybenzaldehyde, nitrobenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{[(4-Methoxyphenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the methoxy group.

Scientific Research Applications

1-{[(4-Methoxyphenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[(4-Methoxyphenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(4-Methoxyphenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

1-[(4-methoxyphenyl)iminomethyl]-3-nitro-6,7,8,9-tetrahydrodibenzofuran-2-ol

InChI

InChI=1S/C20H18N2O5/c1-26-13-8-6-12(7-9-13)21-11-15-19-14-4-2-3-5-17(14)27-18(19)10-16(20(15)23)22(24)25/h6-11,23H,2-5H2,1H3

InChI Key

LFSUDMZRDLYGSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(C(=CC3=C2C4=C(O3)CCCC4)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.